![molecular formula C24H25N3O2S B2780184 N,N-Diethyl-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide CAS No. 866340-64-9](/img/structure/B2780184.png)
N,N-Diethyl-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-Diethyl-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide” is a chemical compound with the molecular formula C24H25N3O2S and a molecular weight of 419.54. It is part of the class of compounds known as pyrido[2,3-d]pyrimidines, which are known for their wide range of biological activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and would depend on the specific conditions and reagents used. As an example, in the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Wissenschaftliche Forschungsanwendungen
Structural and Synthetic Applications
Crystal Structure Analysis : Research has been conducted on similar compounds, focusing on the analysis of crystal structures to understand the conformation and molecular geometry. For instance, studies on 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have provided insights into their folded conformation, illustrating the inclination of the pyrimidine ring to the benzene ring, which is crucial for understanding molecular interactions and stability (S. Subasri et al., 2017).
Synthesis of Heterocyclic Compounds : The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety indicates the versatility of similar chemical structures for antimicrobial applications. This involves reactions of cyanoacetamide with various reagents to produce chromene derivatives, showcasing the compound's utility in creating biologically active molecules (E. Darwish et al., 2014).
Biological Applications
Antimicrobial Activity : Compounds bearing structural similarities have been synthesized and evaluated for their antimicrobial effectiveness. For example, novel isoxazolyl pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones have shown significant antimicrobial activities, highlighting the potential use of such compounds in developing new antimicrobial agents (E. Rajanarendar et al., 2012).
Antitumor Activity : There has been a focus on synthesizing and evaluating the antitumor activities of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, indicating the potential of similar compounds in cancer research. The structural modification and biological screening have led to compounds with potent anticancer activities against various cancer cell lines (H. Hafez et al., 2017).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its biological activities and potential applications, particularly given the wide range of activities exhibited by the pyrido[2,3-d]pyrimidines class . Additionally, further studies could be conducted to optimize its synthesis and improve yield .
Eigenschaften
IUPAC Name |
N,N-diethyl-2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-4-27(5-2)21(28)15-30-24-19-14-18-13-16(3)11-12-20(18)29-23(19)25-22(26-24)17-9-7-6-8-10-17/h6-13H,4-5,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDBYFWAYYZHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

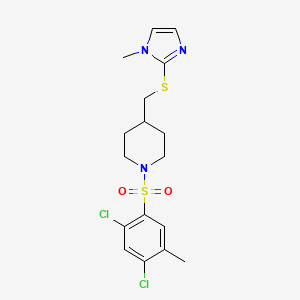

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2780103.png)
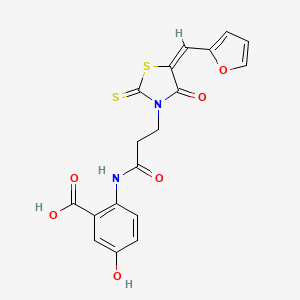
![4-Cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2780108.png)
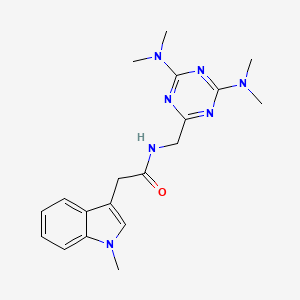
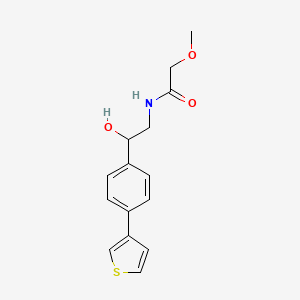
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2780116.png)
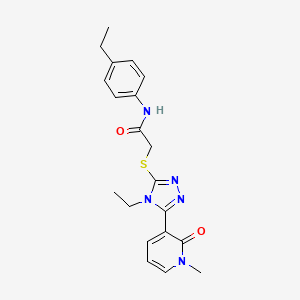
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2780119.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2780120.png)
![(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2780122.png)
![N-(3,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2780123.png)
